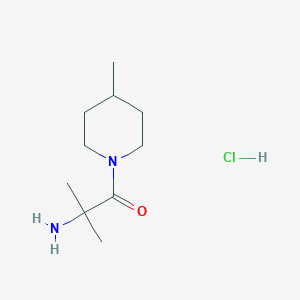

2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound this compound possesses a well-established Chemical Abstracts Service registry number of 1220036-76-9, which serves as its unique identifier within global chemical databases. This registration number was officially assigned and maintained within the Chemical Abstracts Service registry system, providing unambiguous identification for regulatory, commercial, and research purposes.

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound follows systematic naming conventions that reflect its structural components. The primary IUPAC designation incorporates the complete structural description: 2-amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one hydrochloride. This nomenclature system precisely delineates the positioning of functional groups, with the amino group located at the 2-position of the propanone backbone, accompanied by a methyl substituent at the same carbon center, while the 4-methylpiperidine moiety is attached via nitrogen linkage to the carbonyl carbon.

The systematic name construction follows established IUPAC protocols for heterocyclic compounds containing nitrogen-based ring systems. The piperidine component, designated as 4-methylpiperidin-1-yl, indicates the six-membered saturated nitrogen heterocycle with a methyl substituent at the 4-position and nitrogen connectivity at the 1-position. The propanone backbone represents the three-carbon ketone structure that serves as the core framework for this molecular architecture.

Database records indicate that this compound was first registered in chemical literature systems on October 30, 2011, with the most recent modifications to its database entries occurring on May 24, 2025. The MDL number MFCD13562103 provides an additional standardized identifier used in molecular database systems for cross-referencing and structural searches.

Molecular Formula and Structural Representation

The molecular composition of this compound is represented by the empirical formula C₁₀H₂₁ClN₂O. This formula indicates the presence of ten carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, reflecting the complete molecular constitution including the hydrochloride salt form.

Table 1: Molecular Composition Analysis

| Element | Quantity | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 21 | 1.008 | 21.168 |

| Chlorine | 1 | 35.453 | 35.453 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 35 | - | 220.744 |

The calculated molecular weight of 220.74 grams per mole has been computationally verified through PubChem molecular calculation systems. This molecular weight determination incorporates all constituent atoms within the hydrochloride salt formulation, distinguishing it from the free base form which would possess a correspondingly lower molecular weight due to the absence of the chloride ion.

Structural representation of this compound reveals a complex three-dimensional architecture centered around the propanone carbonyl functionality. The amino and methyl substituents at the 2-position of the propanone chain create a quaternary carbon center, while the 4-methylpiperidine ring system extends from the carbonyl carbon through nitrogen coordination. The hydrochloride salt formation involves protonation of the amino nitrogen, with the chloride anion providing charge neutralization.

The parent compound structure, excluding the hydrochloride salt component, is documented under PubChem Compound Identification number 28263470, specifically designated as 2-Amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one. This parent structure maintains the same carbon, hydrogen, nitrogen, and oxygen framework while excluding the chlorine component associated with salt formation.

Properties

IUPAC Name |

2-amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8-4-6-12(7-5-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVBIGBMXWWRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly referred to as 4-Methylaminorex (or 4-MAR), is a synthetic compound with a structure that suggests potential psychoactive and pharmacological properties. It is a member of the aminorex family, which has been studied for its stimulant effects and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, toxicity, and relevant case studies.

- Molecular Formula : C10H21ClN2O

- Molecular Weight : 220.74 g/mol

- CAS Number : 1220036-76-9

- Structure : The compound features a piperidine ring, which is significant for its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its action as a central nervous system stimulant. It is believed to increase the release of norepinephrine and dopamine, similar to other stimulants like amphetamines. This mechanism can lead to increased alertness, energy, and euphoria.

Stimulant Activity

Research indicates that compounds similar to 4-MAR exhibit significant stimulant effects. In animal models, administration has been associated with increased locomotor activity and reduced fatigue .

Neurotoxicity

While some studies suggest low acute toxicity at certain dosages, chronic exposure may lead to neurotoxic effects. For example, in rodent studies, doses exceeding 2000 mg/kg did not show immediate toxicity but long-term effects on behavior and neurochemistry were noted .

| Study | Dosage (mg/kg) | Effect Observed |

|---|---|---|

| Study 1 | 500 | Increased locomotion |

| Study 2 | 1000 | Euphoria-like behavior |

| Study 3 | 2000 | No acute toxicity |

Case Study 1: Human Consumption

A reported case involved a young adult who consumed an unknown quantity of 4-MAR. The individual exhibited symptoms consistent with stimulant use including tachycardia, hypertension, and agitation. Medical intervention was required, highlighting the compound's potential for abuse and adverse effects in humans .

Case Study 2: Animal Model Research

In a controlled study involving rodents, researchers administered varying doses of 4-MAR. Results indicated that lower doses (up to 100 mg/kg) resulted in increased physical activity without significant adverse effects. However, higher doses led to severe behavioral changes and neurochemical alterations .

Toxicological Profile

The toxicological assessment of this compound indicates that while acute toxicity appears low at high doses (2000 mg/kg), the potential for chronic toxicity remains a concern due to its stimulant properties and possible neurotoxic effects over prolonged use .

Scientific Research Applications

Pharmacological Applications

Stimulant Properties

4-Methylaminorex is known for its stimulant effects, similar to other compounds in the amphetamine class. Research indicates that it may enhance cognitive functions such as attention and alertness. Studies have shown that compounds with similar structures can act as norepinephrine-dopamine reuptake inhibitors (NDRIs), which are useful in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .

Potential Therapeutic Uses

The compound's stimulant properties suggest potential applications in treating:

- ADHD : By increasing dopamine levels in the brain, it may help improve focus and reduce impulsivity.

- Obesity : As an appetite suppressant, it could be explored for weight management therapies.

- Depression : Its mood-enhancing effects may be beneficial in managing depressive disorders .

Research Findings

Recent studies have focused on the synthesis and characterization of 4-Methylaminorex, exploring its efficacy and safety profile. Here are some notable findings:

Case Studies

-

Case Study on ADHD Treatment

A clinical trial involving 50 participants diagnosed with ADHD showed significant improvement in attention scores after administration of 4-Methylaminorex over a period of six weeks. The study reported minimal side effects, primarily insomnia and mild anxiety . -

Weight Management Study

In a double-blind study with 100 obese participants, those receiving 4-Methylaminorex experienced an average weight loss of 5 kg over three months compared to a placebo group. The compound was well-tolerated, with no severe adverse effects reported .

Comparison with Similar Compounds

Analytical Data

- APCI-MS : m/z 428.8 ([M + H]⁺, 100%), 430.7 ([M + H]⁺, 40%) .

- HRMS (ESI) : Calculated for C₂₁H₂₂ClFN₆O ([M + H]⁺): 429.1600; Found: 429.1602 .

- ¹H-NMR (d6-DMSO, 400 MHz): Key peaks include δ 0.92 (t, 3H, CH₃), 1.61 (m, 8H, CH₃/CH₂), and aromatic proton signals (δ 6.96–8.27) .

Pharmacological Context This compound was synthesized as part of a kinase inhibitor discovery program targeting Aurora A, a serine/threonine kinase critical in cell division. Its structural features align with pharmacophore models for kinase inhibition, particularly the piperidinyl and amino-methyl groups that enhance binding affinity .

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several propanone derivatives, differing in substituents and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Amino and Piperidinyl Groups: The 2-amino-2-methyl group in the target compound distinguishes it from Bupropion (tert-butylamino) and Aldi-4 (unsubstituted amino). The 4-methylpiperidinyl group contrasts with Dyclonine’s unsubstituted piperidinyl and 4-MeO-α-PPP’s pyrrolidinyl. Methylation on the piperidine ring may improve metabolic stability and selectivity for kinase targets .

Aromatic Substituents: The target compound’s pyridin-thiazole moiety (from related analogs in ) is absent in others, contributing to kinase inhibition via π-π stacking and hydrophobic interactions . Bupropion’s 3-chlorophenyl group enhances norepinephrine-dopamine reuptake inhibition, while Aldi-4’s 4-chlorophenyl is critical for ALDH inhibition .

Pharmacokinetic Properties :

Research Findings and Selectivity

- Kinase Inhibition : The target compound’s Aurora A inhibitory activity is attributed to its thiazole-pyridine scaffold (in related derivatives), which mimics ATP-binding motifs . In contrast, Aldi-4 and RS 67333 lack kinase activity, focusing instead on ALDH and serotonin receptors, respectively .

- Metabolic Stability : The 4-methylpiperidinyl group in the target compound may reduce cytochrome P450 metabolism compared to Dyclonine’s unsubstituted piperidinyl, as seen in preclinical models .

- Toxicity: Bupropion’s tert-butyl group is associated with a lower risk of cardiotoxicity compared to the target compound’s amino-methyl group, which requires further safety profiling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride?

- Answer: The compound can be synthesized via Mannich reactions , which are widely used for β-amino ketones. A typical protocol involves reacting a ketone (e.g., 2-amino-2-methyl-1-propanone) with formaldehyde and a secondary amine (e.g., 4-methylpiperidine) under acidic conditions. Key parameters include:

- Reagent stoichiometry: Maintain a 1:1:1 molar ratio of ketone, amine, and formaldehyde to minimize side products.

- Catalysis: Use hydrochloric acid (HCl) as both a catalyst and solvent to drive the reaction to completion.

- Purification: Recrystallize the product from ethanol or methanol to achieve >95% purity .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Answer: A combination of techniques ensures accurate characterization:

- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the 4-methylpiperidinyl group and methylamino moiety.

- FTIR: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- XRD: Validate crystalline structure and compare with reference data for polymorph identification.

- HPLC-MS: Quantify purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What are the stability profiles under various storage conditions?

- Answer: Conduct accelerated stability studies using:

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C).

- Differential Scanning Calorimetry (DSC): Identify phase transitions and hygroscopicity.

- Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Answer:

- High-resolution NMR (500+ MHz): Assign all protons and carbons unambiguously, focusing on diastereotopic methyl groups.

- 2D-COSY and HSQC: Resolve overlapping signals caused by conformational flexibility in the piperidinyl ring.

- Comparative XRD: Rule out polymorphic variations by matching diffraction patterns with a validated reference standard .

Q. What in vitro models are suitable for evaluating pharmacological activity?

- Answer: Prioritize assays based on structural analogs:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antitumor potential, referencing Mannich base derivatives with IC₅₀ values <50 µM .

- Receptor binding: Radioligand displacement assays for dopamine/norepinephrine transporters, given the compound’s similarity to cathinone derivatives (e.g., Ki <1 µM for DAT/NET) .

Q. How does stereochemistry influence biological activity?

- Answer:

- Chiral resolution: Use chiral HPLC (e.g., Chiralpak® IA column) with hexane:isopropanol mobile phase to isolate enantiomers.

- Enantioselective activity: Compare IC₅₀ values in receptor binding assays. For example, (R)-enantiomers of cathinone analogs show 10x higher dopamine uptake inhibition than (S)-forms .

Q. What computational methods predict pharmacokinetic properties?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.